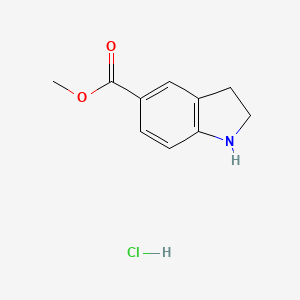

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride

Description

BenchChem offers high-quality 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,3-dihydro-1H-indole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9;/h2-3,6,11H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEQCDVQNSWAGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-10-4 | |

| Record name | 1H-Indole-5-carboxylic acid, 2,3-dihydro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2,3-dihydro-1H-indole-5-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of 5-Methoxycarbonyl-2,3-dihydro-1H-indole Hydrochloride

Introduction

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride, also known by its synonym methyl indoline-5-carboxylate hydrochloride, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Its indoline core is a prevalent scaffold in numerous biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility, making it a valuable building block for the synthesis of novel therapeutic agents. Researchers have explored indole derivatives for a range of applications, including the development of anticancer agents and treatments for neurological disorders. This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The fundamental structure of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is the indoline bicyclic system, with a methoxycarbonyl group at the 5-position. The hydrochloride salt is formed by the protonation of the nitrogen atom in the indoline ring.

Molecular Structure of 5-Methoxycarbonyl-2,3-dihydro-1H-indole Hydrochloride

Caption: Chemical structure of 5-Methoxycarbonyl-2,3-dihydro-1H-indole Hydrochloride.

Physicochemical Properties

This section details the key physical and chemical properties of 5-Methoxycarbonyl-2,3-dihydro-1H-indole and its hydrochloride salt. The data is compiled from various chemical suppliers and databases. It is important to note that some experimental values are for the free base, methyl indoline-5-carboxylate, and are indicated as such. The properties of the hydrochloride salt may vary.

| Property | Value | Source |

| Synonyms | Methyl indoline-5-carboxylate hydrochloride | N/A |

| CAS Number | 141452-01-9 (for free base) | [1] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [2] |

| Molecular Weight | 213.66 g/mol | [2] |

| Appearance | Off-White Solid (for free base) | [1] |

| Melting Point | 67-69 °C (for free base) | [1] |

| Boiling Point | 331.0 ± 31.0 °C (Predicted, for free base) | [1] |

| Solubility | DMSO (Sparingly), Methanol (Slightly) (for free base) | [1] |

| Storage | Keep in dark place, Sealed in dry, 2-8°C | [1] |

The hydrochloride salt form is expected to confer greater stability and enhanced solubility in aqueous media compared to the free base.

Spectral Data Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is expected to show distinct signals corresponding to the aromatic, aliphatic, and ester protons. Due to the hydrochloride salt formation, the amine proton will be shifted downfield.

-

Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm.

-

Aliphatic Protons (Indoline Ring): Two triplets corresponding to the -CH₂-CH₂- moiety of the indoline ring, likely in the δ 3.0-4.0 ppm range.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm.

-

Amine Proton (-NH₂⁺-): A broad singlet, shifted downfield due to protonation, potentially above δ 10.0 ppm.

For comparison, the ¹H NMR spectrum of the related methyl indole-5-carboxylate shows aromatic protons at δ 8.43, 7.90, 7.37, 7.23, and 6.62 ppm, and the methyl ester singlet at δ 3.93 ppm.[3]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the δ 110-150 ppm range.

-

Aliphatic Carbons (Indoline Ring): Signals for the two -CH₂- groups in the δ 25-50 ppm region.

-

Methoxy Carbon (-OCH₃): A signal around δ 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ for the secondary amine salt.

-

C=O Stretch (Ester): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range.

-

C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region.

The typical FT-IR spectrum of indole shows a stretching vibration band at 3406 cm⁻¹ attributed to the N-H peak and characteristic aromatic C=C stretching at 1508 cm⁻¹ and 1577 cm⁻¹.[4]

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak for the free base (m/z ≈ 177.08) in an ESI+ experiment.

Safety and Handling

Based on safety data for analogous indole compounds, 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride should be handled with care.[5]

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust. Wash hands thoroughly after handling.

Applications in Research and Development

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride serves as a crucial intermediate in organic synthesis and medicinal chemistry. Indole derivatives are widely investigated for their therapeutic potential.

-

Pharmaceutical Synthesis: This compound is a valuable building block for the creation of more complex molecules targeting a variety of biological pathways. Indole-based compounds have shown promise as anticancer agents and in the treatment of neurological disorders.[6]

-

Agrochemicals: The indole scaffold is also utilized in the development of new agrochemicals.[6]

Workflow for Utilization in Drug Discovery

Caption: A simplified workflow illustrating the role of the title compound in a drug discovery pipeline.

Experimental Protocols

Synthesis of Methyl indoline-5-carboxylate (Free Base)

This procedure is adapted from a general method for the reduction of indole-5-carboxylic acid methyl ester.[1]

Materials:

-

Methyl 1H-indole-5-carboxylate

-

Acetic acid

-

Sodium cyanoborohydride (NaBH₃CN)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve methyl 1H-indole-5-carboxylate (1 equivalent) in acetic acid in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (3 equivalents) to the solution over 5 minutes, ensuring the temperature remains low.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by adding water and then remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield methyl indoline-5-carboxylate.[1]

Formation of the Hydrochloride Salt

The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.

Materials:

-

Methyl indoline-5-carboxylate

-

Anhydrous diethyl ether (or other suitable solvent)

-

HCl in diethyl ether solution (or gaseous HCl)

Procedure:

-

Dissolve the purified methyl indoline-5-carboxylate in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of HCl in diethyl ether dropwise with stirring.

-

A precipitate of the hydrochloride salt should form.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.

Conclusion

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is a valuable and versatile chemical intermediate with significant potential in pharmaceutical and chemical research. This guide has provided a detailed overview of its physical properties, spectral characteristics, and handling considerations. The provided synthesis protocols offer a basis for its preparation in a laboratory setting. Further research into the biological activities of its derivatives is a promising avenue for the discovery of new therapeutic agents.

References

-

Benchchem. Methyl Indoline-4-carboxylate Hydrochloride | CAS 1187927-40-7.

-

Tokyo Chemical Industry Co., Ltd. Methyl Indole-5-carboxylate | 1011-65-0.

-

Lab Pro Inc. Methyl Indole-5-carboxylate, 1G - I0545-1G.

-

Chem-Impex. Methyl indole-5-carboxylate.

-

PubChem. methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635.

-

MagmaChem. Methyl 1H-indole-3-carboxylate.

-

Semantic Scholar. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray - Semantic Scholar.

-

ResearchGate. (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

-

PubChem. Methyl isoindoline-5-carboxylate | C10H11NO2 | CID 19828496.

-

ChemicalBook. Methyl indole-5-carboxylate(1011-65-0) 1H NMR spectrum.

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

-

ResearchGate. FT-IR spectrum of control indole. | Download Scientific Diagram.

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

-

PMC - NIH. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

-

ChemicalBook. 5-Methylindole(614-96-0) IR Spectrum.

-

Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues.

-

University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only.

-

ChemicalBook. methyl indoline-5-carboxylate | 141452-01-9.

-

Chemdad. Indoline Five Chongqing Chemdad Co. ,Ltd.

-

Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1).

-

PubChem. 5-methoxy-2,3-dihydro-1H-indole hydrochloride | C9H12ClNO | CID 20035668.

Sources

- 1. methyl indoline-5-carboxylate | 141452-01-9 [chemicalbook.com]

- 2. labproinc.com [labproinc.com]

- 3. Methyl indole-5-carboxylate(1011-65-0) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

A Guide to the Spectroscopic Characterization of 5-Methoxycarbonyl-2,3-dihydro-1H-indole Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride, a key intermediate in pharmaceutical synthesis. In the absence of publicly available experimental spectra for this specific salt, this document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. It outlines the theoretical basis for the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the causal relationships behind experimental choices, and provides detailed protocols for data acquisition and analysis. This guide is designed to empower researchers to confidently acquire, interpret, and validate the spectroscopic data for this compound and its analogues.

Introduction

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride, also known as methyl indoline-5-carboxylate hydrochloride, is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid bicyclic scaffold is a common feature in a variety of biologically active molecules. Accurate and unambiguous structural confirmation is paramount in the synthesis and development of novel therapeutics derived from this core structure.

Spectroscopic methods are the cornerstone of chemical characterization. This guide will delve into the expected spectroscopic signature of the target molecule using proton and carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section will provide a theoretical interpretation of the expected data, grounded in fundamental principles and data from structurally related compounds. Furthermore, this guide presents standardized protocols for acquiring high-quality spectroscopic data.

Molecular Structure and Predicted Spectroscopic Data

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The hydrochloride salt of 5-methoxycarbonyl-2,3-dihydro-1H-indole features a protonated secondary amine, which will significantly influence its spectroscopic properties, particularly in NMR and IR spectroscopy.

Caption: Chemical structure of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride with atom numbering for spectroscopic assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The spectrum of the hydrochloride salt is expected to show distinct signals for the aromatic, aliphatic, and methoxy protons. The protonation of the nitrogen atom will lead to a downfield shift of the adjacent protons and the appearance of a broad N-H proton signal.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 11.0 | Broad singlet | 2H | N-H₂⁺ | The acidic protons on the positively charged nitrogen are expected to be significantly deshielded and will likely exchange with residual water, leading to a broad signal. |

| ~7.8 - 7.9 | Doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing carbonyl group, causing a significant downfield shift. |

| ~7.7 | Singlet | 1H | H-4 | This proton is adjacent to the ester group and will be deshielded. |

| ~7.0 - 7.1 | Doublet | 1H | H-7 | This proton is ortho to the protonated nitrogen and will be deshielded. |

| ~3.8 | Singlet | 3H | O-CH₃ | Typical chemical shift for a methyl ester. |

| ~3.6 | Triplet | 2H | H-2 | These protons are adjacent to the protonated nitrogen and will be shifted downfield. They will show coupling to the H-3 protons. |

| ~3.2 | Triplet | 2H | H-3 | These protons are adjacent to the aromatic ring and the H-2 protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum will show distinct signals for the carbonyl, aromatic, and aliphatic carbons.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~166 | C=O | Typical chemical shift for an ester carbonyl carbon. |

| ~145 | C-7a | Aromatic quaternary carbon attached to the nitrogen. |

| ~131 | C-3a | Aromatic quaternary carbon adjacent to the C-4. |

| ~130 | C-6 | Aromatic CH carbon ortho to the carbonyl group. |

| ~125 | C-5 | Aromatic quaternary carbon attached to the carbonyl group. |

| ~122 | C-4 | Aromatic CH carbon. |

| ~110 | C-7 | Aromatic CH carbon ortho to the nitrogen. |

| ~52 | O-CH₃ | Typical chemical shift for a methyl ester carbon. |

| ~45 | C-2 | Aliphatic carbon adjacent to the protonated nitrogen, shifted downfield. |

| ~28 | C-3 | Aliphatic carbon adjacent to the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2800-2400 (broad) | N-H stretch | Secondary ammonium salt (R₂NH₂⁺) | The stretching vibration of the N-H bonds in the hydrochloride salt will appear as a broad band in this region. |

| ~1720 | C=O stretch | Ester | Strong, sharp absorption characteristic of an ester carbonyl group. |

| ~1610, ~1480 | C=C stretch | Aromatic ring | Characteristic stretching vibrations of the benzene ring. |

| ~1250 | C-O stretch | Ester | Asymmetric C-O-C stretching. |

| ~820 | C-H bend | Aromatic ring | Out-of-plane bending for a 1,2,4-trisubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For the hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the most appropriate technique. The data will show the molecular ion for the free base.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Rationale |

| 192.09 | [M+H]⁺ | Molecular ion of the free base (C₁₀H₁₁NO₂) plus a proton. |

| 160.06 | [M-OCH₃]⁺ | Loss of the methoxy group from the molecular ion. |

| 132.07 | [M-COOCH₃]⁺ | Loss of the entire methoxycarbonyl group. |

Experimental Protocols

The following protocols are provided as a guide for acquiring high-quality spectroscopic data for 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride.

NMR Spectroscopy

Caption: A standardized workflow for acquiring and analyzing NMR data.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will dissolve the hydrochloride salt and its exchangeable N-H protons can be observed.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

To aid in the assignment of quaternary, CH, CH₂, and CH₃ carbons, acquire Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) spectra.

-

-

2D NMR Acquisition (Optional but Recommended):

-

Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H coupling networks.

-

Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded ¹H and ¹³C nuclei.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals and assign the chemical shifts, multiplicities, and coupling constants.

-

Assign the ¹³C NMR chemical shifts with the aid of DEPT spectra.

-

FT-IR Spectroscopy

Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (~1 mg) with dry KBr powder (~100 mg) and pressing it into a transparent disk. Alternatively, for faster analysis, Attenuated Total Reflectance (ATR) can be used on the solid sample.

-

Background Collection: Collect a background spectrum of the empty sample compartment to subtract atmospheric contributions (H₂O, CO₂).

-

Sample Analysis: Place the KBr pellet or position the ATR crystal on the sample and collect the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation Setup: Use an electrospray ionization (ESI) source in positive ion mode.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Conclusion

The structural elucidation of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride relies on the synergistic application of multiple spectroscopic techniques. This guide provides a robust framework for predicting, acquiring, and interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for this important synthetic intermediate. By following the outlined protocols and understanding the underlying principles of spectral interpretation, researchers can ensure the structural integrity of their synthesized compounds, a critical step in the drug discovery and development pipeline.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem: Methyl 1H-indole-5-carboxylate. [Link]

Mass Spectrometry Fragmentation of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride

An In-Depth Technical Guide:

Executive Summary

This technical guide provides a detailed examination of the mass spectrometric behavior of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride, a heterocyclic compound of interest in synthetic and pharmaceutical chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the characteristic fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI). By synthesizing foundational principles with field-proven insights, this guide explains the causality behind specific fragmentation pathways, offers detailed experimental protocols, and presents predictive models for spectral interpretation. The objective is to equip the reader with the expertise to confidently identify and characterize this molecule and related structures using mass spectrometry.

Introduction to the Analyte

Chemical Structure and Properties

5-Methoxycarbonyl-2,3-dihydro-1H-indole, also known as methyl 2,3-dihydro-1H-indole-5-carboxylate, belongs to the indoline class of compounds. Its structure consists of a bicyclic system where a benzene ring is fused to a saturated five-membered nitrogen-containing ring. A methyl ester (methoxycarbonyl) group is substituted at the 5-position of the aromatic ring. In the hydrochloride salt form, the secondary amine of the indoline ring is protonated, enhancing its solubility in polar solvents and making it particularly amenable to Electrospray Ionization.

| Property | Value |

| Chemical Name | 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride |

| Synonyms | Methyl 2,3-dihydro-1H-indole-5-carboxylate HCl |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight (HCl Salt) | 213.66 g/mol |

| Molecular Formula (Free Base) | C₁₀H₁₁NO₂ |

| Monoisotopic Mass (Free Base) | 177.0790 g/mol |

| Core Structure | Indoline |

| Key Functional Groups | Secondary Amine, Aromatic Ring, Methyl Ester |

Significance in Research and Development

Indoline derivatives are privileged scaffolds in medicinal chemistry and drug discovery, serving as core components in a wide array of biologically active compounds. The specific analyte, with its ester functionality, is a versatile synthetic intermediate for creating more complex molecules, potentially for therapeutic applications targeting various biological pathways. Accurate structural confirmation via mass spectrometry is a critical step in its synthesis and quality control, ensuring the integrity of downstream applications.

The Role of Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for molecular characterization. It provides information about a molecule's mass and, through fragmentation analysis, its structure. For a molecule like 5-Methoxycarbonyl-2,3-dihydro-1H-indole, mass spectrometry serves to:

-

Confirm the molecular weight of the synthesized compound.

-

Elucidate its chemical structure by analyzing fragmentation patterns.

-

Identify related impurities and degradation products.

-

Quantify its presence in complex matrices.

Foundational Principles: Ionization & Fragmentation

The Strategic Choice of Ionization Technique: EI vs. ESI

The selection of an ionization method is the most critical decision in a mass spectrometry experiment, as it dictates the nature and extent of the data obtained.

-

Electron Ionization (EI): This is a high-energy, "hard" ionization technique.[1] Molecules are bombarded with 70 eV electrons, causing ionization and extensive, reproducible fragmentation.[2]

-

Expertise & Causality: EI is the method of choice when the goal is to obtain a detailed fragmentation "fingerprint" for structural elucidation and comparison with established spectral libraries (e.g., NIST, Wiley). The high energy ensures that characteristic bond cleavages occur, revealing the underlying molecular architecture. However, the molecular ion (M⁺•) can sometimes be weak or absent for certain compounds.[1][2]

-

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers molecules from solution to the gas phase as intact ions with minimal fragmentation.[3][4] For our analyte, the secondary amine is readily protonated in a positive ion mode, forming a stable [M+H]⁺ ion.

-

Expertise & Causality: ESI is ideal for coupling with liquid chromatography (LC-MS) and for analyzing molecules that are thermally labile or non-volatile. Since the analyte is a hydrochloride salt, it is pre-ionized in solution, making it a perfect candidate for ESI. Fragmentation is not spontaneous but is induced in a controlled manner using tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is selected and fragmented by collision-induced dissociation (CID). This allows for a systematic deconstruction of the molecule.

-

General Fragmentation Rules for Key Moieties

The fragmentation of our analyte is governed by the interplay between its indoline core and the methyl ester group.

-

Indoline Core: The fragmentation of indole and its derivatives often involves the loss of small molecules like HCN.[5] Ring cleavages of the saturated portion can also occur. The stability of the aromatic ring means it often remains intact in the major fragments.

-

Methyl Ester Group: Esters exhibit several characteristic fragmentation patterns.[6] The most common are alpha-cleavages adjacent to the carbonyl group and rearrangements like the McLafferty rearrangement (though not applicable here due to the lack of a gamma-hydrogen on an alkyl chain).[7] Key losses include:

-

Loss of the alkoxy group as a radical (•OCH₃), resulting in a stable acylium ion.[6]

-

Loss of the entire ester group as a radical (•COOCH₃).

-

In ESI-MS/MS of [M+H]⁺ ions, the loss of a neutral molecule, such as methanol (CH₃OH), is common.

-

Experimental Protocols

Trustworthy data originates from robust and well-documented protocols. The following methodologies provide a self-validating system for the analysis of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride.

Sample Preparation

-

Stock Solution Preparation: Accurately weigh ~1 mg of the hydrochloride salt and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

-

GC-MS Working Solution: Dilute the stock solution 1:100 in ethyl acetate. Rationale: Ethyl acetate is a volatile solvent compatible with GC injectors. The free base is more suitable for GC analysis than the HCl salt.

-

LC-MS Working Solution: Dilute the stock solution 1:1000 in a 50:50 mixture of water and methanol containing 0.1% formic acid. Rationale: The acidic mobile phase ensures the analyte remains protonated for optimal ESI(+) response.

GC-MS with Electron Ionization (EI) Protocol

Caption: Workflow for GC-MS analysis with Electron Ionization.

-

System: Agilent 8890 GC coupled to a 5977B MSD.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (Splitless mode).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min. Rationale: This program ensures good separation and peak shape for a semi-polar compound.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 40-400.

LC-MS/MS with Electrospray Ionization (ESI) Protocol

Caption: Workflow for LC-MS/MS analysis with Electrospray Ionization.

-

System: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer.

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Column Temperature: 40°C.

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

MS/MS Experiment:

-

Precursor Ion: m/z 178.1 (corresponding to [M+H]⁺ of the free base).

-

Collision Gas: Argon.

-

Collision Energy: Ramped from 10-30 eV to capture fragments from both low and high-energy cleavages.

-

Analysis of Fragmentation Pathways

Electron Ionization (EI) Fragmentation

Under EI conditions, the fragmentation of the free base (M⁺• at m/z 177) is initiated by the removal of an electron, typically from the nitrogen lone pair or the aromatic pi-system. The resulting radical cation undergoes a cascade of bond cleavages driven by the formation of stable ions and neutral radicals.

Caption: Proposed EI fragmentation pathway for the analyte's free base.

Key Fragmentation Steps:

-

Loss of Methoxy Radical (m/z 177 → 146): The most favorable initial cleavage is the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion. This is a classic alpha-cleavage for methyl esters, resulting in a highly stable acylium ion at m/z 146.[6] This is often the base peak in the spectrum.

-

Loss of Carbomethoxy Radical (m/z 177 → 118): A direct cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of the entire carbomethoxy group (•COOCH₃, 59 Da), yielding an ion at m/z 118.

-

Decarbonylation (m/z 146 → 118): The acylium ion at m/z 146 can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da) to form the same fragment ion at m/z 118.[5]

-

Indoline Ring Fragmentation (m/z 118 → 91): The ion at m/z 118, representing the indoline ring, can lose hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for nitrogen-containing heterocycles, to produce a fragment at m/z 91.[5]

Table of Predicted EI Fragments:

| m/z (Nominal) | Proposed Formula | Description of Loss |

| 177 | C₁₀H₁₁NO₂⁺• | Molecular Ion (M⁺•) |

| 146 | C₉H₈NO⁺ | Loss of •OCH₃ (Methoxy radical) |

| 118 | C₈H₈N⁺ | Loss of •COOCH₃ or loss of CO from m/z 146 |

| 117 | C₈H₇N⁺• | Loss of H• from m/z 118 |

| 91 | C₆H₅N⁺ | Loss of HCN from m/z 118 |

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, we start with the protonated molecule, [M+H]⁺, at m/z 178. The positive charge is localized on the basic secondary amine. Collision-induced dissociation (CID) leads to the elimination of stable, neutral molecules.

Caption: Proposed ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion.

Key Fragmentation Steps:

-

Loss of Methanol (m/z 178 → 146): The most prominent fragmentation pathway for the protonated molecule is the neutral loss of methanol (CH₃OH, 32 Da). This is a highly favorable process for protonated methyl esters, resulting in the same stable acylium ion observed in EI at m/z 146. This is typically the most abundant product ion.

-

Loss of Water (m/z 178 → 160): A less common, but possible, fragmentation is the loss of water (H₂O, 18 Da). This can occur through rearrangement involving the ester oxygen and protons from the indoline ring.

-

Decarbonylation (m/z 146 → 118): As seen in the EI pathway, the product ion at m/z 146 readily loses carbon monoxide (CO, 28 Da) upon further collisional activation to yield the fragment at m/z 118.

Table of Predicted ESI-MS/MS Fragments:

| Precursor m/z | Product m/z | Proposed Formula | Description of Neutral Loss |

| 178.1 | 178.1 | C₁₀H₁₂NO₂⁺ | - |

| 178.1 | 146.1 | C₉H₈NO⁺ | Loss of CH₃OH (Methanol) |

| 178.1 | 160.1 | C₁₀H₁₀NO⁺ | Loss of H₂O (Water) |

| 146.1 | 118.1 | C₈H₈N⁺ | Loss of CO (Carbon Monoxide) |

Data Interpretation and Practical Insights

-

Distinguishing Isomers: Positional isomers (e.g., with the ester at the 4, 6, or 7-position) would be challenging to differentiate based on mass spectrometry alone, as they would likely produce many of the same fragments. The key to distinguishing them lies in chromatographic separation (GC or LC) prior to MS analysis.

-

High-Resolution Mass Spectrometry (HRMS): While nominal mass data is useful, obtaining high-resolution accurate mass data is crucial for unambiguous identification. HRMS allows for the determination of elemental compositions for the precursor and fragment ions, confirming the proposed structures and ruling out other possibilities. For example, confirming the m/z 146.1 fragment has the formula C₉H₈NO⁺ provides very high confidence in the fragmentation pathway.

-

Troubleshooting: If no molecular ion is observed in EI-MS, consider using a softer ionization technique like Chemical Ionization (CI) or lowering the EI source temperature. In ESI, poor signal may be improved by adjusting the mobile phase pH to ensure efficient protonation.

Conclusion

The mass spectrometric fragmentation of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is a predictable process governed by the fundamental chemistry of its indoline and methyl ester functionalities. Under Electron Ionization, the molecule produces a rich fingerprint spectrum characterized by the loss of methoxy and carbomethoxy radicals. Under Electrospray Ionization, the protonated molecule primarily fragments via the neutral loss of methanol. By understanding these distinct pathways and employing the robust experimental protocols outlined in this guide, researchers can effectively use mass spectrometry for the confident and accurate structural characterization of this important synthetic intermediate.

References

-

Li, Y., Chen, J., Wang, L., Chen, X., & Kong, L. (2014). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 98, 255-265. [Link]

-

Klyba, L. V., Bochkarev, V. N., Brandsma, L., Tarasova, O. A., Vvedensky, V. Yu., Nedolya, N. A., & Trofimov, B. A. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2001(ix), 117-124. [Link]

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

IGNOU. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

-

Kadentsev, V. I., Kaimanakova, E. A., & Chizhov, O. S. (1998). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. ResearchGate. [Link]

-

Vessecchi, R., Galembeck, S. E., Lopes, J. L. C., & Lopes, N. P. (2011). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 22(1), 167-174. [Link]

-

Vessecchi, R., Galembeck, S. E., Lopes, J. L., & Lopes, N. P. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(13), 1867-1876. [Link]

-

Tao, W., Zhu, F., Yang, L., & Wang, C. (2008). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

-

Vessecchi, R., et al. (2020). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link]

-

Zsuga, M., Kéki, S., & Gulyás-Fekete, G. (2013). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 48(5), 596-602. [Link]

-

All About Chemistry. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. [Link]

-

Luo, Y., et al. (2021). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

-

Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-methoxy-2,3-dihydro-1H-indole hydrochloride. PubChem. [Link]

-

Sparkman, O. D., Curtis, M., & Jones, P. R. (2009). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. scielo.br [scielo.br]

- 4. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GCMS Section 6.14 [people.whitman.edu]

The Methoxy Group's Decisive Role in the Reactivity and Application of Indole Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry and organic synthesis, prized for its versatile reactivity and presence in a vast array of bioactive compounds.[1][2] The strategic placement of a methoxy (-OCH₃) group on this scaffold is a common and powerful tactic to modulate its chemical behavior and biological function. This guide provides an in-depth analysis of the nuanced role of the methoxy substituent, moving beyond simple classification to explore the underlying electronic principles that govern its influence. We will dissect its impact on electrophilic substitution, nucleophilicity, and pericyclic reactions, supported by mechanistic insights and field-proven experimental protocols. Furthermore, we will examine the profound implications of this functional group in drug design, where it serves as a critical tool for optimizing binding affinity, metabolic stability, and overall therapeutic potential.

The Electronic Dichotomy of the Methoxy Group

To comprehend the influence of the methoxy group, one must first appreciate its dual electronic nature. It exerts two competing effects on the indole ring system: a powerful, electron-donating mesomeric (resonance) effect (+M) and a weaker, electron-withdrawing inductive effect (-I).[3]

-

Mesomeric (Resonance) Effect (+M): The oxygen atom's lone pair of electrons can delocalize into the aromatic π-system.[3] This donation of electron density significantly increases the nucleophilicity of the indole ring, making it more susceptible to attack by electrophiles.[4][5] This effect is strongest at the positions ortho and para to the substituent.[6]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma (σ) bond framework.[3]

In aromatic systems like indole, the resonance effect overwhelmingly dominates the inductive effect.[3][6] The net result is that the methoxy group acts as a potent activating group , enhancing the ring's reactivity toward electrophiles.[7][8]

Caption: Mesomeric effect in 5-methoxyindole increases electron density on the ring.

Directing the Course of Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution is the hallmark reaction of indoles, with a strong intrinsic preference for the C3 position of the pyrrole ring.[9] The introduction of a methoxy group not only accelerates this reaction but also critically influences the regiochemical outcome, often enabling substitution at otherwise inaccessible positions.

Activation and Regioselectivity

The position of the methoxy group on the carbocyclic ring dictates the specific activation pattern.

-

5-Methoxyindoles: This substitution pattern is prevalent in biologically crucial molecules like melatonin. The methoxy group at C5 strongly activates the benzene ring, particularly at the C4 and C6 positions. While C3 remains the primary site for many electrophilic attacks, the enhanced nucleophilicity of the C4 position can lead to competitive substitution, especially with bulky electrophiles or under specific catalytic conditions.[10]

-

6-Methoxyindoles: A methoxy group at the C6 position significantly activates the C7 and C5 positions of the benzenoid ring. More remarkably, it has been shown to activate the C2 position of the pyrrole ring, making direct substitution at C2 a competing pathway against the usual C3 attack.[11] This diversion from standard indole reactivity is a key synthetic tool.

-

7-Methoxyindoles: This substitution activates the C6 position. Furthermore, it can influence reactivity at the C4 position, which is activated by the methoxy group.[10]

-

4-Methoxyindoles: This isomer activates the C5 position. The proximity to the pyrrole ring can also lead to complex steric and electronic interactions, influencing the stability and reactivity of different conformers.[12]

The following table summarizes the directing effects based on calculated electron densities and experimental observations.

| Methoxy Position | Primary EAS Site (Pyrrole) | Activated Benzene Ring Sites | Notable Alternative Sites |

| Unsubstituted | C3 | - | C2 (minor) |

| 5-Methoxy | C3 | C4, C6 | C2[13] |

| 6-Methoxy | C3 | C5, C7 | C2 (significant)[11] |

| 7-Methoxy | C3 | C6 | C4[10] |

| 4-Methoxy | C3 | C5 | - |

Mechanistic Rationale: Stabilizing the Wheland Intermediate

The directing effects are explained by the stability of the cationic intermediate (Wheland intermediate or sigma complex) formed upon electrophilic attack. When an electrophile attacks a position activated by the methoxy group, the resulting positive charge can be delocalized onto the methoxy's oxygen atom, creating a highly stable resonance structure.

Caption: Stability of intermediates dictates EAS regioselectivity.

Experimental Protocol: Fischer Indole Synthesis of 6-Methoxyindole

The Fischer Indole Synthesis is a robust and classic method for constructing the indole core, and it is highly effective for preparing methoxy-substituted derivatives.[10][14][15] The causality behind this choice is its reliability and convergence, forming the bicyclic system in a single, acid-catalyzed cyclization step from readily available precursors.

Objective: To synthesize 6-methoxy-2,3-dimethylindole from 4-methoxyphenylhydrazine and 2-butanone.

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

2-Butanone (MEK)

-

Ethanol, absolute

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Hydrazone Formation:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of 4-methoxyphenylhydrazine hydrochloride in 100 mL of absolute ethanol.

-

Add 6.0 mL of 2-butanone to the solution.

-

Heat the mixture to reflux for 1 hour. The formation of the hydrazone may be observed as a color change or precipitation.

-

Cool the reaction mixture to room temperature.

-

-

Indolization (Cyclization):

-

Slowly and carefully add 5 mL of concentrated sulfuric acid to the cooled hydrazone mixture with stirring. Self-Validating System Note: The acid is the catalyst; its controlled addition is crucial to manage the exothermic reaction and prevent side product formation.

-

Once the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the consumption of the hydrazone intermediate.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it slowly into 300 mL of ice-cold water.

-

Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extract the aqueous mixture with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water or hexanes/ethyl acetate mixture to yield pure 6-methoxy-2,3-dimethylindole.

-

Caption: A streamlined workflow for the synthesis of a methoxyindole derivative.

Impact on Nucleophilicity and Other Reactions

The electron-donating nature of the methoxy group enhances the overall nucleophilicity of the indole ring.[5] This is not only relevant for EAS but also for reactions where the indole itself acts as the nucleophile.

-

Nucleophilic Substitution: While indoles are typically poor substrates for direct nucleophilic substitution on the ring, specific functionalization can enable such reactions. For instance, a 1-methoxy group combined with a 6-nitro group renders the C2 position sufficiently electrophilic to be attacked by various nucleophiles, providing a versatile route to 2,3,6-trisubstituted indoles.[16]

-

Cycloaddition Reactions: The increased electron density makes methoxyindoles excellent partners in cycloaddition reactions.[17] They can act as the electron-rich component in Diels-Alder or dipolar cycloadditions, reacting with electron-deficient dienophiles or dipolarophiles to construct complex polycyclic systems.[18] This reactivity is a powerful tool in the synthesis of natural products.

The Methoxy Group in Drug Design and Medicinal Chemistry

The methoxy group is a "privileged" substituent in drug development, and its incorporation into an indole scaffold can profoundly influence pharmacological properties.[1][7]

-

Target Binding and Affinity: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within a protein's binding pocket. Furthermore, the electronic modulation can enhance π-π stacking or other non-covalent interactions, thereby increasing binding affinity and potency.[7] For example, structure-activity relationship (SAR) studies on inhibitors of certain enzymes have shown that a 5-methoxy group significantly improves activity.[1]

-

Metabolic Stability: The methoxy group is a common site for metabolism, typically undergoing O-demethylation by cytochrome P450 enzymes to yield a hydroxyl group. This can be a strategic liability or an asset. It can be a route for metabolic clearance, but it can also be a method for in vivo generation of an active metabolite (a prodrug strategy). The position of the methoxy group can influence the rate of this metabolism.

-

Physicochemical Properties: The methoxy group increases lipophilicity compared to a hydroxyl group, which can improve membrane permeability and oral bioavailability. It also blocks the metabolic site that would otherwise be a phenol, which can undergo rapid glucuronidation or sulfation.

Prominent examples of bioactive methoxyindoles include Melatonin (5-methoxy-N-acetyltryptamine), a neurohormone regulating circadian rhythms, and numerous synthetic derivatives with anticancer, anti-inflammatory, and antimicrobial activities.[19][20][21]

Conclusion

The role of the methoxy group in indole chemistry is far from a simple footnote. It is a master controller of reactivity and a key instrument for molecular design. By donating electron density through resonance, it activates the indole nucleus, fundamentally altering the rates and regiochemical outcomes of electrophilic substitutions. This predictable modulation allows chemists to access a diverse range of substitution patterns that are foundational to the synthesis of complex natural products and pharmaceutical agents. In drug development, the methoxy group serves as a versatile tool to fine-tune a molecule's interaction with its biological target and optimize its pharmacokinetic profile. A thorough understanding of its electronic underpinnings is therefore indispensable for any scientist working with this remarkable heterocyclic system.

References

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Available at: [Link]

-

The Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Available at: [Link]

-

MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available at: [Link]

-

Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

-

Ishii, H., et al. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. National Institutes of Health. Available at: [Link]

-

(n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available at: [Link]

-

Somei, M., et al. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles. Available at: [Link]

-

ResearchGate. (n.d.). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. Available at: [Link]

-

Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]

-

(n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methoxyindole Synthesis: Key Considerations for Chemical Manufacturers. Available at: [Link]

-

Liu, S. Y., et al. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. National Institutes of Health. Available at: [Link]

-

Konakchieva, R., et al. (n.d.). Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells. PubMed. Available at: [Link]

-

Barker, S. A., et al. (n.d.). Production of methoxyindoles in vitro from methoxytryptophan by rat pineal gland. PubMed. Available at: [Link]

- Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.

-

Clack, D. W., et al. (1982). Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

ResearchGate. (2017). Methoxy gp on aromatic ring?. Available at: [Link]

-

ACS Publications. (n.d.). 1-(2-Alkanamidoethyl)-6-methoxyindole Derivatives: A New Class of Potent Indole Melatonin Analogues. Journal of Medicinal Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Available at: [Link]

-

National Institutes of Health. (n.d.). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Available at: [Link]

-

Jackson, A. H., & Shannon, P. V. R. (1972). Electrophilic Substitution in 6-Methoxyindoles. RSC Publishing. Available at: [Link]

-

RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]

-

Williams, R. M. (2014). Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids. PubMed. Available at: [Link]

-

PG CHEMISTRY LECTURES. (2022). Pericyclic Reactions: Analysis of Cycloaddition reactions by FMO method [Video]. YouTube. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]

-

National Institutes of Health. (n.d.). Unusual cycloadditions of o-quinone methides with oxazoles. Available at: [Link]

-

PubMed. (n.d.). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Available at: [Link]

-

ACS Publications. (n.d.). Effects of electronic resonance interaction on methoxy group NMR parameters: theoretical and experimental study of substituted 2-methoxypyridines. The Journal of Physical Chemistry. Available at: [Link]

-

AIP Publishing. (2013). Position matters: High resolution spectroscopy of 6-methoxyindole. Available at: [Link]

-

ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]

-

Professor Dave Explains. (2021). Fischer Indole Synthesis [Video]. YouTube. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophilic substitution in 6-methoxyindoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Fischer Indole Synthesis [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Unusual cycloadditions of o-quinone methides with oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Production of methoxyindoles in vitro from methoxytryptophan by rat pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Storage and Stability of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical aspects of storing and handling 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride, a key intermediate in pharmaceutical synthesis. Understanding the chemical stability of this compound is paramount for ensuring the integrity of research and the development of safe and effective drug products. This document will delve into the intrinsic chemical liabilities of the molecule, predictable degradation pathways, and robust methodologies for stability assessment, moving beyond mere procedural steps to explain the underlying scientific rationale.

Compound Profile and Intrinsic Stability Considerations

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is a heterocyclic compound featuring a reduced indole (indoline) core, a methoxycarbonyl group at the 5-position, and a hydrochloride salt of the secondary amine. The stability of this molecule is governed by the interplay of these functional groups.

Key Structural Features Influencing Stability:

-

Indoline Nucleus: The 2,3-dihydro-1H-indole core, while less aromatic than indole, still possesses an electron-rich character, making the benzene ring susceptible to electrophilic attack and the heterocyclic ring prone to oxidation.

-

Secondary Amine: The secondary amine in the indoline ring is basic and is the site of protonation to form the hydrochloride salt. This amine is also a potential site for oxidation.

-

Methoxycarbonyl Group: This electron-withdrawing group can influence the electron density of the aromatic ring, potentially affecting its susceptibility to oxidative and electrophilic degradation. As an ester, it introduces a susceptibility to hydrolysis.

-

Hydrochloride Salt: The salt form generally enhances aqueous solubility and can improve stability compared to the free base. However, it also introduces the potential for disproportionation under certain conditions.[1][2]

Table 1: Physicochemical Properties of Methyl indoline-5-carboxylate

| Property | Value | Source |

| Melting Point | 67-69 °C | ChemicalBook |

| Boiling Point | 331.0±31.0 °C (Predicted) | ChemicalBook |

| Density | 1.162±0.06 g/cm3 (Predicted) | ChemicalBook |

| pKa (Predicted) | 2.65±0.20 | ChemicalBook |

| Solubility | DMSO (Sparingly), Methanol (Slightly) | ChemicalBook |

Recommended Storage and Handling Protocols

Based on the chemical nature of indole derivatives and related compounds, the following storage conditions are recommended to minimize degradation and ensure the long-term integrity of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride.

Optimal Storage Conditions:

-

Temperature: For routine use, refrigeration at 2-8°C is recommended. For long-term storage, maintaining the compound at -20°C is advisable to significantly slow down potential degradation reactions.

-

Atmosphere: To mitigate the risk of oxidation, storing the compound under an inert atmosphere, such as nitrogen or argon , is a best practice, especially for long-term storage or for highly sensitive applications.

-

Light: Indole derivatives can be susceptible to photodegradation. Therefore, it is crucial to store the compound in amber or opaque containers to protect it from light.

-

Moisture: The hydrochloride salt is hygroscopic and can absorb moisture from the atmosphere. Moisture can facilitate hydrolytic degradation of the ester and may also promote disproportionation. The compound should be stored in a dry, well-sealed container , and desiccants can be used to maintain a low-humidity environment.

Handling Precautions:

-

Handle the compound in a well-ventilated area or under a fume hood.

-

Avoid contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Minimize exposure to ambient air and moisture during weighing and transfer.

-

For preparing solutions, use dry solvents and handle them under an inert atmosphere if possible.

Potential Degradation Pathways and Products

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. These studies involve subjecting the compound to stress conditions more severe than those encountered during routine storage.

Hydrolytic Degradation

The ester functional group is the primary site for hydrolytic degradation.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, 5-Carboxy-2,3-dihydro-1H-indole , and methanol. This reaction is reversible but can be driven to completion with excess water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is irreversibly hydrolyzed to the carboxylate salt. Subsequent acidification will yield the carboxylic acid. Ester conjugates of indole-3-acetic acid have been shown to hydrolyze easily in basic solutions.[2]

Caption: Hydrolytic degradation of the ester group.

Oxidative Degradation

The indoline ring is susceptible to oxidation, which can lead to a variety of degradation products.

-

Hydroxylation: Oxidation can introduce hydroxyl groups onto the aromatic or heterocyclic ring, leading to the formation of phenolic or hydroxylated indoline derivatives. Degradation of indole by some consortia proceeds through a two-step hydroxylation pathway to yield oxindole and isatin.[3]

-

Dehydrogenation: The indoline ring can be oxidized to the corresponding indole derivative, Methyl indole-5-carboxylate .

-

Ring Opening: Under more aggressive oxidative conditions, cleavage of the heterocyclic ring can occur.

Caption: Potential oxidative degradation pathways.

Thermal Degradation

While generally stable at recommended storage temperatures, elevated temperatures can accelerate both hydrolytic and oxidative degradation. The thermal decomposition of indole carboxylic acids can lead to decarboxylation.[4]

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation and polymerization of the indole nucleus.

Disproportionation of the Hydrochloride Salt

Disproportionation is the conversion of a salt form to its corresponding free base.[1][5][6] For 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride, this would involve the transfer of a proton from the protonated indoline nitrogen to a basic species in the environment or formulation.

Factors Promoting Disproportionation:

-

High pH: A microenvironment with a pH above the pKa of the indoline's conjugate acid will favor the free base.

-

Moisture: Water can act as a medium for proton transfer.

-

Excipients: Basic excipients in a formulation can act as proton acceptors.

The formation of the free base can lead to changes in physical properties, such as reduced solubility, and may impact the overall stability of the product.

Stability-Indicating Analytical Methodologies

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[7] For 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is the most suitable approach.

Recommended HPLC Method Parameters

The following parameters provide a starting point for developing a robust stability-indicating HPLC method. Method optimization will be necessary to ensure adequate separation of the parent compound from all potential degradation products.

Table 2: Suggested Starting HPLC Parameters

| Parameter | Recommendation | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid in Water | Provides an acidic pH to ensure the secondary amine is protonated, leading to better peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |

| Elution | Gradient | A gradient elution is recommended to ensure the separation of potential degradation products with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or λmax) | The indole chromophore allows for sensitive UV detection. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

An example of a suitable HPLC method for indoline analysis used a mobile phase of methanol and 0.1% TFA.[3] Another method for indole-5-carboxylic acid utilized acetonitrile, water, and phosphoric acid.[4]

Forced Degradation Study Protocol

The following protocol outlines a systematic approach to performing forced degradation studies to identify potential degradation products and validate the stability-indicating nature of the analytical method.

1. Preparation of Stock Solution:

-

Prepare a stock solution of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Keep the solution at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours).

-

Neutralize the solution with an appropriate amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

-

Also, heat a solution of the compound at 60°C.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be kept in the dark under the same conditions.

-

3. Sample Analysis:

-

Analyze the stressed samples at appropriate time points using the developed HPLC method.

-

A control sample (unstressed) should also be analyzed.

4. Peak Purity Analysis:

-

Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of degradation products.

Caption: Workflow for a forced degradation study.

Conclusion

The stability of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is a critical factor for its successful application in research and drug development. By understanding its inherent chemical properties and potential degradation pathways, appropriate storage and handling procedures can be implemented to ensure its integrity. The primary degradation pathways to consider are hydrolysis of the ester group and oxidation of the indoline ring. The hydrochloride salt form, while generally beneficial for solubility, requires careful control of moisture and pH to prevent disproportionation. A well-designed stability-indicating HPLC method is essential for monitoring the purity of the compound and for identifying any degradation products that may form under stress conditions or during long-term storage. The protocols and information provided in this guide serve as a robust framework for ensuring the quality and reliability of this important pharmaceutical intermediate.

References

-

Madsen, K. G., et al. (2010). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 76(23), 7721-7728. [Link]

-

Serban, C. (2013). Pyrolysis of Carboxylic Acids. In Thermal Decomposition of Ionic Liquids. IntechOpen. [Link]

-

El-Ragehy, N. A., et al. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 52(8), 859-866. [Link]

-

Li, S., et al. (2016). Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations. Molecular Pharmaceutics, 13(11), 3658-3669. [Link]

-

Gassman, P. G., & van Bergen, T. J. (1973). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Organic Syntheses, 53, 93. [Link]

-

Kaur, I., et al. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 50(3s), S168-S176. [Link]

-

El-Ragehy, N. A., et al. (2013). Stability-indicating chromatographic methods for the determination of sertindole. Journal of chromatographic science, 52(8), 859-866. [Link]

-

Zhang, R., et al. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega, 4(9), 13865-13873. [Link]

-

Li, S., et al. (2016). Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations. Molecular pharmaceutics, 13(11), 3658-3669. [Link]

-

Merritt, J. M., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Journal of Pharmaceutical Sciences, 102(9), 3047-3057. [Link]

-

Ota, E., et al. (2020). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Molecules, 25(24), 5942. [Link]

-

Dong, M. W. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 36(8), 528-539. [Link]

-

de Oliveira, H. P., et al. (2011). Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene)-b-poly(ethylene oxide). Journal of Thermal Analysis and Calorimetry, 104(3), 1095-1102. [Link]

-

Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

-

Monti, S., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. The Journal of Physical Chemistry C, 125(30), 16506-16515. [Link]

-

Uyanik, M., et al. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society, 144(12), 5327-5332. [Link]

-

Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-